
2-(4-Methoxyphenyl)-3-phenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-phenylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoxaline core substituted with a methoxyphenyl group at the 2-position and a phenyl group at the 3-position, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenylquinoxaline typically involves the condensation of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-phenylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylquinoxaline involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes, leading to altered cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the methoxy group, making it less versatile in certain reactions.
2-(4-Chlorophenyl)-3-phenylquinoxaline: Contains a chlorine substituent, which can alter its reactivity and biological activity.
3-Phenylquinoxaline: Lacks the methoxyphenyl group, affecting its chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-phenylquinoxaline is unique due to the presence of both methoxy and phenyl groups, which enhance its reactivity and potential for diverse applications. The methoxy group can participate in hydrogen bonding and other interactions, making it a valuable compound in medicinal chemistry and material science.
Biological Activity
2-(4-Methoxyphenyl)-3-phenylquinoxaline is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound's structure allows for various substitutions that can significantly influence its biological efficacy.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate aniline derivatives with 1,2-dicarbonyl compounds. The methoxy group at the para position of the phenyl ring is crucial for enhancing the compound's biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, particularly against dengue virus (DENV) and hepatitis B virus (HBV). For instance, a related compound, 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol (compound 19a), demonstrated significant inhibition of DENV-2 with an effective concentration (EC50) of 0.81 μM, outperforming ribavirin (EC50 = 12.61 μM) . The presence of the methoxy group was found to enhance antiviral activity by optimizing the electron-donating environment necessary for interaction with viral targets.
Anticancer Activity
The anticancer properties of quinoxaline derivatives have been extensively studied. For example, structural modifications in related quinoxaline compounds have shown promising antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 0.32 μM to 1.9 μM against colorectal adenocarcinoma (COLO205) and breast cancer (MCF-7) cell lines . The methoxy substitution is believed to play a role in enhancing cytotoxicity by facilitating interactions with cellular targets involved in cancer progression.
Anti-inflammatory Activity
Quinoxaline derivatives have also been investigated for their anti-inflammatory properties. Compounds such as 19a were shown to inhibit cyclooxygenase-2 (COX-2) expression in Huh-7 cells, suggesting a potential mechanism for reducing inflammation associated with viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Substituent | Position | Effect on Activity |
---|---|---|
Methoxy | Para | Enhances antiviral and anticancer activity |
Chlorine | Meta | Reduces antiviral activity |
Fluorine | Ortho | Decreases efficacy |
The introduction of electron-donating groups like methoxy at specific positions significantly enhances biological efficacy, while electron-withdrawing groups tend to diminish activity .
Case Studies
- Antiviral Efficacy Against DENV : In a study evaluating various quinoxaline derivatives, compound 19a exhibited 82% inhibition against DENV-2 at a concentration of 10 μM without notable cytotoxicity .
- Anticancer Screening : A series of synthesized quinoxaline derivatives were tested against multiple cancer cell lines, revealing that modifications at the phenyl ring could lead to IC50 values as low as 0.32 μM in COLO205 cells, indicating potent anticancer activity .
Properties
CAS No. |
10166-78-6 |
---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenylquinoxaline |
InChI |
InChI=1S/C21H16N2O/c1-24-17-13-11-16(12-14-17)21-20(15-7-3-2-4-8-15)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3 |
InChI Key |
LTJCRWFXZREOEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.